5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates both pyrazole and pyridine rings. The presence of bromine and cyclopropyl groups contributes to its chemical reactivity and potential biological activity. It has garnered attention in medicinal chemistry for its role as a scaffold in the development of kinase inhibitors, which are crucial in cancer treatment and other therapeutic areas.
The compound can be classified under heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. Its chemical structure is defined by the International Union of Pure and Applied Chemistry (IUPAC) name: 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The molecular formula is with a unique InChI code that facilitates its identification in chemical databases .
The synthesis of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves several steps:
The synthetic routes may vary based on the desired purity and yield, with some methods employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
The molecular structure of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine features:
The compound's molecular weight is approximately 244.12 g/mol, and it possesses specific stereochemistry due to the presence of the cyclopropyl group .
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox processes. The specific products formed depend on the reaction conditions employed.
The mechanism of action for 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which in turn affects downstream signaling pathways related to cell proliferation and survival .
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits distinct physical properties:
The compound has notable chemical properties that include:
Additional data such as melting point, boiling point, and specific heat capacity may vary based on purity but are essential for practical applications .
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several important applications in scientific research:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, characterized by its bicyclic aromatic structure that mimics purine bases. This core offers five key substitution sites (N1, C3, C4, C5, C6) for rational drug design. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, underscoring their chemical diversity and therapeutic relevance. The specific compound 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1135283-06-5) exemplifies strategic lead optimization within this chemotype, incorporating halogen and cyclopropyl substituents to enhance target engagement and pharmacokinetic properties [1] [7].
Pyrazolo[3,4-b]pyridines entered scientific literature in 1908 when Ortoleva synthesized the first monosubstituted derivative (3-phenyl variant) via iodine-mediated cyclization of diphenylhydrazone and pyridine. Significant medicinal chemistry interest emerged decades later when researchers recognized their structural analogy to purine nucleobases. The 2010s marked an inflection point, with patent applications surging (>2,400 patents) and two FDA-approved drugs incorporating this scaffold [1].
Table 1: Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery
Time Period | Key Milestones | Derivative Count | Therapeutic Focus |
---|---|---|---|
1908–1950 | Initial synthetic reports (Ortoleva, Bulow) | <50 | None |
1950–2000 | Purine-mimicry recognized; early bioactivity studies | ~500 | Antiviral, anti-inflammatory |
2000–2012 | Kinase inhibitor applications; first clinical candidates | >100,000 | Oncology, immunology |
2012–2022 | Explosion in patents (54% of all references); 2 FDA-approved drugs | >300,000 | Oncology, PAH, CNS disorders |
Contemporary drug discovery leverages this scaffold for targeting diverse pathways, exemplified by 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine’s role as a synthetic intermediate for kinase inhibitors and pulmonary arterial hypertension (PAH) therapeutics. The 2020 report of pyrazolo[3,4-b]pyridine derivatives as dual sGC stimulators/AMPK inhibitors for PAH highlights the scaffold’s ongoing pharmaceutical relevance [3].
The 1H-tautomeric form dominates (>90% stability preference over 2H-form via DFT calculations) due to aromaticity preservation across both rings, enabling effective biomimicry of adenine/guanine. This tautomer positions N1-methyl and C3-amino groups to mirror the purine’s Watson-Crick edge, facilitating hydrogen bonding with biological targets. The bromo-cyclopropyl derivative enhances this mimicry through:
Table 2: Key Binding Interactions Enabled by Purine Mimicry
Scaffold Position | Bioisosteric Purine Element | Representative Target Interactions | Example Derivatives |
---|---|---|---|
N1 | Purine N9 | Solvent-facing orientation; modulates pharmacokinetics | 1-Methyl (31.78% of known derivatives) |
C3-amino | Purine C6-amino | H-bond donation to kinase hinge regions (e.g., Glu590, Met592 in TRKA) | 3-Amino (dominant in kinase inhibitors) |
Pyridine N | Purine N3 | H-bond acceptance in ATP-binding sites | Unsubstituted C4/C6 positions |
C5/C6 substituents | Purine C2/C8 | Hydrophobic pocket occupancy; steric gating | Bromo, cyclopropyl, aryl groups |
Kinase inhibition exemplifies this mimicry: In TRKA, derivatives like C03 (IC₅₀ = 56 nM) anchor via Glu590/Met592 hydrogen bonds, while the pyridine nitrogen engages Phe589 via π-stacking. The 5-bromo-6-cyclopropyl pattern in our subject compound extends this interaction toward the DFG motif [6]. Mps1 kinase inhibitors similarly exploit this scaffold, with compound 31 achieving 2.596 nM potency through analogous hinge-binding mechanisms [8].
The strategic incorporation of bromo and cyclopropyl groups at C5/C6 transforms the core scaffold into a versatile intermediate for targeted therapies. Commercial availability of 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (MW: 267.13 g/mol, C₁₀H₁₁BrN₄) reflects its synthetic utility [4] [7]:
Table 3: Impact of C5/C6 Substituents on Compound Properties and Applications
Substituent | Position | Key Roles in Optimization | Representative Applications |
---|---|---|---|
Bromo | C5 | - Halogen bond donor (e.g., to Asn655 in TRKA) - Orthogonal handle for cross-coupling (Suzuki, Buchwald-Hartwig) - Electron-withdrawing effect enhancing C6 cyclopropyl stability | Intermediate for TRK inhibitors (e.g., via Miyaura borylation) [6] |
Cyclopropyl | C6 | - Metabolic stability enhancement (blocks cytochrome P450 oxidation) - Optimal steric bulk for hydrophobic pockets (e.g., Mps1 kinase DFG region) - Conformational restriction improving target selectivity | PAH therapeutics (vascular remodeling inhibition) [3] |
1-Methyl | N1 | - Tautomer control (fixes 1H-form) - Reduced cytotoxicity vs unsubstituted analogs - Moderate lipophilicity increase (logP +0.4) | 31.78% of known derivatives utilize this group [1] |
The bromo atom’s primary synthetic value lies in enabling Pd-catalyzed transformations, as demonstrated in TRK inhibitor development where Miyaura borylation/Suzuki coupling installs aromatic pharmacophores at C5. Concurrently, the cyclopropyl group balances steric occupancy (van der Waals volume ~33 ų) and lipophilicity (π constant: 0.50), improving membrane permeability while avoiding excessive hydrophobicity. This combination yields calculated properties aligned with Lipinski guidelines: MW <300, H-bond donors = 2 (C3-NH₂ + pyridine N), H-bond acceptors = 4 [1] [6] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0